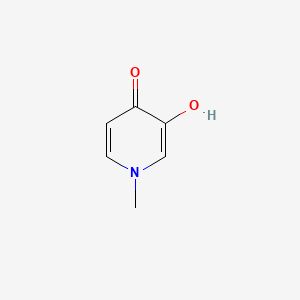

6-(4-甲基哌嗪-1-羰基)-环己-3-烯羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

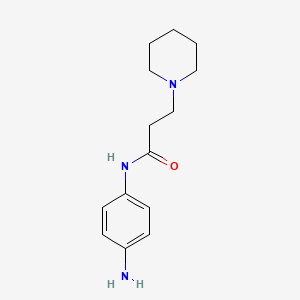

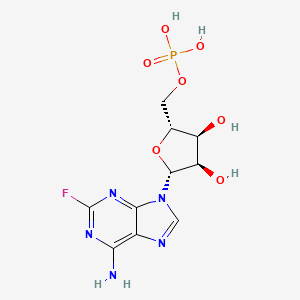

The compound "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" is a structurally complex molecule that appears to be related to piperazine-containing compounds, which are often of interest in pharmaceutical chemistry due to their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in the literature. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been achieved starting from L- or D-serine and dimethyl-D-malate . This process involves acylation, hydrogenolysis, and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product. Although the target compound is not directly synthesized in this study, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The electrochemical studies of quinoline carboxylic acid derivatives with a piperazine moiety suggest that resonance isomerism and intramolecular hydrogen bonding play a significant role in the electrochemistry of these compounds . These structural features could also be relevant to the compound of interest, influencing its chemical behavior and interactions.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. In the synthesis of 3,4-disubstituted piperidines, a switch in diastereoselectivity is observed between Lewis and Brønsted acid catalysts . This indicates that the reaction conditions can significantly affect the outcome of reactions involving piperazine derivatives. Such insights could be valuable when considering the chemical reactions that "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The electrochemical studies mentioned provide a basis for understanding the acid-base equilibria of these compounds . The presence of the piperazine ring and its substituents can affect properties such as solubility, stability, and reactivity. While specific data on the compound is not provided, the principles derived from related compounds can be applied to hypothesize its properties.

科学研究应用

合成和化学性质

合成技术:该化合物已使用多种技术合成。例如,Veerman 等人(2003)探索了 2,6-桥连哌嗪-3-酮的合成,从 α-氨基酸开始并使用 N-酰亚胺离子化学,这可能与 6-(4-甲基哌嗪-1-羰基)-环己-3-烯羧酸的合成有关 (Veerman 等人,2003)。

化学反应和改性:该化合物参与了各种化学反应。Dawane 等人(2009)讨论了 α, β-不饱和羰基化合物的迈克尔缩合反应形成衍生物,该反应可应用于类似化合物 (Dawane 等人,2009)。

生物医学研究

抗菌特性:哌嗪的某些衍生物,包括与 6-(4-甲基哌嗪-1-羰基)-环己-3-烯羧酸类似的衍生物,已被研究其抗菌特性。Mallesha 和 Mohana(2011)合成了哌嗪衍生物并评估了它们的抗菌、抗真菌和抗氧化活性 (Mallesha 和 Mohana,2011)。

在成像中的药理用途:该化合物在医学成像中具有潜在应用。Abate 等人(2011)研究了含有哌嗪的 σ 受体配体的类似物用作正电子发射断层扫描放射性示踪剂,表明相关化合物具有潜在的成像应用 (Abate 等人,2011)。

聚合物合成:该化合物还用于聚合物的合成。Hattori 和 Kinoshita(1979)描述了含有哌嗪的聚酰胺的合成,该工艺可能适用于 6-(4-甲基哌嗪-1-羰基)-环己-3-烯羧酸 (Hattori 和 Kinoshita,1979)。

安全和危害

属性

IUPAC Name |

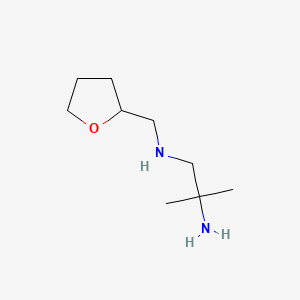

6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXCAKJMKCEGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389872 |

Source

|

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid | |

CAS RN |

436087-12-6 |

Source

|

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)